Cas no 1164482-61-4 (2-chloro-N-[2-(4-cyanophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]pyridine-3-carboxamide)

2-chloro-N-[2-(4-cyanophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]pyridine-3-carboxamide structure
1164482-61-4 structure
商品名:2-chloro-N-[2-(4-cyanophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]pyridine-3-carboxamide
CAS番号:1164482-61-4
MF:C21H13ClN4O
メガワット:372.807122945786
CID:5957574
PubChem ID:2401448

2-chloro-N-[2-(4-cyanophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]pyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • HMS2518F03
    • SMR000261360
    • CHEMBL3210106
    • AKOS034464242
    • Z56895408
    • MLS000392427
    • EN300-26612332
    • 1164482-61-4
    • 2-chloro-N-[2-(4-cyanophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]pyridine-3-carboxamide
    • インチ: 1S/C21H13ClN4O/c22-19-18(6-3-11-24-19)21(27)25-20-17-5-2-1-4-15(17)13-26(20)16-9-7-14(12-23)8-10-16/h1-11H,13H2/b25-20+
    • InChIKey: WGOGLMNVJZRWAD-LKUDQCMESA-N
    • ほほえんだ: ClC1C(=CC=CN=1)C(/N=C1\C2C=CC=CC=2CN\1C1C=CC(C#N)=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 372.0777887g/mol
  • どういたいしつりょう: 372.0777887g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 27
  • 回転可能化学結合数: 2
  • 複雑さ: 633
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.8

2-chloro-N-[2-(4-cyanophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]pyridine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26612332-0.05g
2-chloro-N-[2-(4-cyanophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]pyridine-3-carboxamide
1164482-61-4 95.0%
0.05g
$212.0 2025-03-20

2-chloro-N-[2-(4-cyanophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]pyridine-3-carboxamide 関連文献

2-chloro-N-[2-(4-cyanophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]pyridine-3-carboxamideに関する追加情報

Introduction to 2-chloro-N-[2-(4-cyanophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]pyridine-3-carboxamide (CAS No. 1164482-61-4)

2-chloro-N-[2-(4-cyanophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]pyridine-3-carboxamide, identified by its CAS number 1164482-61-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by its intricate structural framework, which includes a pyridine core, an isoindoline moiety, and functional groups such as a chloro substituent and a cyano group. The unique arrangement of these elements imparts distinct chemical and biological properties, making it a promising candidate for further exploration in drug discovery and therapeutic applications.

The structural composition of 2-chloro-N-[2-(4-cyanophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]pyridine-3-carboxamide is highly relevant to the development of novel pharmacological agents. The presence of the chloro group at the pyridine ring enhances its reactivity, allowing for further functionalization through various synthetic pathways. Additionally, the 4-cyanophenyl moiety introduces a strong electron-withdrawing effect, which can modulate the electronic properties of the molecule. This combination of features makes it an attractive scaffold for designing compounds with tailored biological activities.

In recent years, there has been growing interest in isoindoline derivatives due to their potential therapeutic benefits. Isoindoline structures are known for their ability to interact with biological targets in unique ways, often leading to high selectivity and efficacy. The 2,3-dihydro-1H-isoindol-1-ylidene component in this compound is particularly noteworthy, as it has been shown to exhibit inhibitory effects on certain enzymes and receptors implicated in various diseases. For instance, studies have suggested that isoindoline-based compounds may have applications in treating neurological disorders, cancer, and inflammatory conditions.

The pyridine-3-carboxamide moiety further contributes to the pharmacological profile of this compound. Carboxamides are well-known for their role as bioisosteres, capable of replacing other functional groups while maintaining or improving biological activity. In this context, the carboxamide group in 2-chloro-N-[2-(4-cyanophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]pyridine-3-carboxamide may enhance solubility and metabolic stability, which are critical factors for drug development. These properties make it a valuable building block for synthesizing novel therapeutic agents with improved pharmacokinetic profiles.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. By leveraging these tools, scientists have been able to identify potential binding interactions between 2-chloro-N-[2-(4-cyanophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]pyridine-3-carboxamide and target proteins. For example, studies suggest that this compound may interact with enzymes such as kinases and phosphodiesterases, which are key players in cellular signaling pathways. Such interactions could lead to the development of new drugs that modulate these pathways effectively.

The synthesis of 2-chloro-N-[2-(4-cyanophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]pyridine-3-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been particularly useful in constructing the complex framework of this molecule. These synthetic approaches not only highlight the versatility of modern organic chemistry but also underscore the importance of innovative methodologies in drug discovery.

The biological evaluation of CAS No. 1164482-61-4 has revealed promising preliminary results. In vitro assays have demonstrated that this compound exhibits inhibitory activity against certain disease-related targets. For instance, it has shown potential in suppressing the growth of cancer cells by interfering with critical signaling pathways involved in tumor progression. Additionally, preclinical studies suggest that it may have anti-inflammatory effects by modulating immune responses. These findings underscore the therapeutic potential of this compound and warrant further investigation into its mechanisms of action.

The development of novel pharmaceuticals is often hampered by challenges such as poor bioavailability and off-target effects. However, the structural features of 2-chloro-N-[2-(4-cyanophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]pyridine-3-carboxamide offer opportunities to address these issues. By optimizing its chemical structure through medicinal chemistry approaches, researchers can enhance its pharmacological properties while minimizing adverse effects. This iterative process involves designing analogs with modified functional groups and evaluating their efficacy and safety profiles through rigorous testing.

The role of interdisciplinary collaboration cannot be overstated in advancing pharmaceutical research. Combining expertise from organic chemistry, medicinal biology, pharmacology, and computational science has led to significant breakthroughs in drug discovery. The study of CAS No. 1164482-61-4 exemplifies this collaborative approach; insights from synthetic chemists have been integrated with biological data to guide the development of novel therapeutic agents. Such interdisciplinary efforts are essential for translating laboratory discoveries into clinical applications that benefit patients worldwide.

Future directions in the research on CAS No. 1164482 - 61 - 4 include exploring its potential in treating complex diseases such as neurodegenerative disorders and autoimmune conditions. The unique structural features of this compound make it a versatile scaffold for designing molecules with targeted biological activities. Additionally, investigating its interactions with other therapeutic agents could lead to synergistic effects that enhance treatment outcomes. As research progresses, it is anticipated that additional derivatives will be developed to expand the therapeutic applications of this promising chemical entity.

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